Methyl 4-(2,3,5-trimethylphenoxy)pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a phenoxy group substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2S,4S)-4-(2,3,4-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE
- METHYL (2S,4S)-4-(2,3,6-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE
- METHYL (2S,4S)-4-(2,4,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE
Uniqueness
METHYL (2S,4S)-4-(2,3,5-TRIMETHYLPHENOXY)-2-PYRROLIDINECARBOXYLATE is unique due to the specific arrangement of methyl groups on the phenoxy ring. This configuration can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-(2,3,5-trimethylphenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-9-5-10(2)11(3)14(6-9)19-12-7-13(16-8-12)15(17)18-4/h5-6,12-13,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRTWDNKIBQRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CC(NC2)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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